![molecular formula C18H20OSi B14300897 Silane, [(1,1-diphenyl-2-propynyl)oxy]trimethyl- CAS No. 121284-44-4](/img/structure/B14300897.png)
Silane, [(1,1-diphenyl-2-propynyl)oxy]trimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silane, [(1,1-diphenyl-2-propynyl)oxy]trimethyl-, is an organosilicon compound with the molecular formula C18H20OSi. This compound is characterized by the presence of a silane group bonded to a [(1,1-diphenyl-2-propynyl)oxy] group and three methyl groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Silane, [(1,1-diphenyl-2-propynyl)oxy]trimethyl-, typically involves the reaction of trimethylchlorosilane with [(1,1-diphenyl-2-propynyl)oxy] lithium. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction. The reaction mixture is usually stirred at low temperatures to ensure complete conversion and to avoid side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to ensure consistent product quality. The reaction conditions are optimized to maximize yield and minimize impurities .
Analyse Des Réactions Chimiques
Types of Reactions
Silane, [(1,1-diphenyl-2-propynyl)oxy]trimethyl-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into simpler silanes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols are employed in substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Simpler silanes.
Substitution: Various substituted silanes depending on the nucleophile used.
Applications De Recherche Scientifique
Silane, [(1,1-diphenyl-2-propynyl)oxy]trimethyl-, has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of advanced materials and polymers.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for potential use in drug delivery systems and as a component in medical devices.
Mécanisme D'action
The mechanism of action of Silane, [(1,1-diphenyl-2-propynyl)oxy]trimethyl-, involves its ability to form strong bonds with various substrates. The compound interacts with molecular targets through its silane group, which can form covalent bonds with hydroxyl groups on surfaces. This interaction leads to the formation of stable siloxane linkages, enhancing the properties of the modified substrates .
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethylsilylacetylene: Similar in structure but lacks the [(1,1-diphenyl-2-propynyl)oxy] group.
Diphenylmethylsilane: Contains diphenyl groups but lacks the propynyl and oxy groups.
Trimethylsilane: A simpler silane with only three methyl groups attached to silicon.
Uniqueness
Silane, [(1,1-diphenyl-2-propynyl)oxy]trimethyl-, is unique due to the presence of the [(1,1-diphenyl-2-propynyl)oxy] group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications requiring specific interactions with substrates and enhanced stability .
Propriétés
Numéro CAS |
121284-44-4 |
|---|---|
Formule moléculaire |
C18H20OSi |
Poids moléculaire |
280.4 g/mol |
Nom IUPAC |
1,1-diphenylprop-2-ynoxy(trimethyl)silane |
InChI |
InChI=1S/C18H20OSi/c1-5-18(19-20(2,3)4,16-12-8-6-9-13-16)17-14-10-7-11-15-17/h1,6-15H,2-4H3 |
Clé InChI |
QTBBPUPOGOVBMT-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)OC(C#C)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


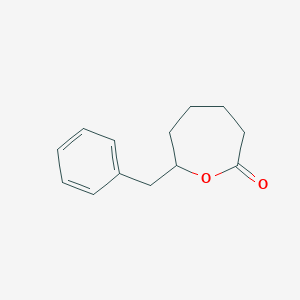

![Methyl 4-[2-(4-oxocyclohexyl)ethyl]benzoate](/img/structure/B14300828.png)
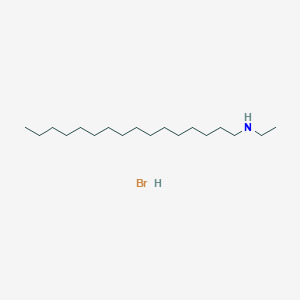
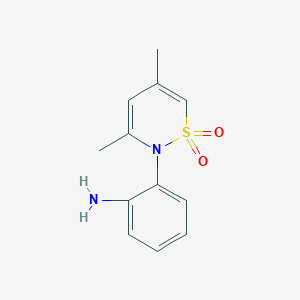
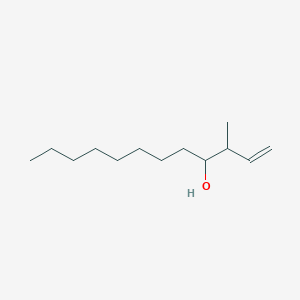
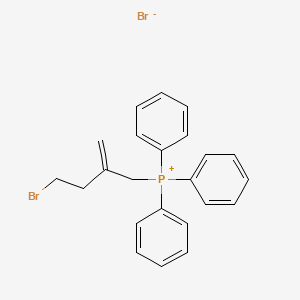

![N,N,N',N'-Tetrakis{[5-chloro-2-hydroxy-3-(hydroxymethyl)phenyl]methyl}urea](/img/structure/B14300863.png)
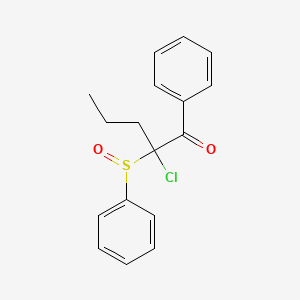
![{1-[2-(Benzyloxy)-2-oxoethyl]cyclohexyl}acetate](/img/structure/B14300872.png)
![2-[(Ethoxycarbonyl)amino]butyl acetate](/img/structure/B14300877.png)
![7-Hydroxy-4-methyl-8-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-2H-1-benzopyran-2-one](/img/structure/B14300883.png)
![Diethyl [2-(3-chlorophenyl)ethyl]propanedioate](/img/structure/B14300889.png)
